3-(3-Methoxyphenyl)prop-2-enamide
Description
3-(3-Methoxyphenyl)prop-2-enamide is a cinnamamido derivative characterized by a central α,β-unsaturated carbonyl scaffold (prop-2-enamide) substituted with a 3-methoxyphenyl group. This structure imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions.
Properties
CAS No. |
83716-67-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H2,11,12) |
InChI Key |
XKBQXFXSHULGIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The prop-2-enamide scaffold allows for modifications at three key positions:
- Aromatic ring substituents (e.g., halogens, methoxy, hydroxy, trifluoromethyl).
- Amide nitrogen substituents (e.g., aryl, heterocyclic, aliphatic chains).
- α,β-unsaturated carbonyl group (e.g., cyano, ester, or hydroxyl substitutions).
Table 1: Key Structural Analogs and Their Properties
Structure-Activity Relationships (SAR)
- Aromatic Substituents :
- Aliphatic chains (e.g., phenethyl) enhance anti-inflammatory activity by mimicking natural lignanamides .
ADMET Considerations
- Cytotoxicity : Dichlorophenyl derivatives show negligible toxicity to mammalian cells (e.g., porcine macrophages), whereas trifluoromethyl analogs require careful dose optimization .
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas CF₃ groups resist metabolic degradation, extending half-life .
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